BenchChemオンラインストアへようこそ!

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

BACE1 Alzheimer's disease Surface Plasmon Resonance

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1206988-19-3) is a synthetic heterocyclic small molecule (MW 435.4 g/mol, molecular formula C17H15BrN4OS2) belonging to the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide chemotype. This class was rationally designed and synthesized as non-peptidomimetic β-secretase 1 (BACE1) inhibitors, a validated target for Alzheimer's disease drug discovery, with the aim of achieving favorable blood-brain barrier (BBB) permeability and low cytotoxicity profiles.

Molecular Formula C17H15BrN4OS2
Molecular Weight 435.36
CAS No. 1206988-19-3
Cat. No. B2588957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
CAS1206988-19-3
Molecular FormulaC17H15BrN4OS2
Molecular Weight435.36
Structural Identifiers
SMILESC=CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H15BrN4OS2/c1-2-8-22-14(12-3-5-13(18)6-4-12)10-20-17(22)25-11-15(23)21-16-19-7-9-24-16/h2-7,9-10H,1,8,11H2,(H,19,21,23)
InChIKeyDVKQMRSWWGQQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1206988-19-3): Core Properties & BACE1 Inhibitor Classification for Procurement


2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1206988-19-3) is a synthetic heterocyclic small molecule (MW 435.4 g/mol, molecular formula C17H15BrN4OS2) belonging to the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide chemotype [1]. This class was rationally designed and synthesized as non-peptidomimetic β-secretase 1 (BACE1) inhibitors, a validated target for Alzheimer's disease drug discovery, with the aim of achieving favorable blood-brain barrier (BBB) permeability and low cytotoxicity profiles . The compound features a distinctive 1-allyl-5-(4-bromophenyl)-1H-imidazole core linked via a thioether bridge to an N-(thiazol-2-yl)acetamide terminus, representing a specific substitution pattern within a chemical series where minor structural modifications profoundly impact enzyme inhibition potency, binding affinity, and CNS drug-like properties [1].

Why Structural Analogs of 2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Cannot Be Casually Interchanged in BACE1 Research


Within the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series, BACE1 inhibitory activity is exquisitely sensitive to subtle changes in both the R1 (phenyl ring substitution) and R2 (heterocyclic amide) positions [1]. The Yan et al. (2017) structure-activity relationship (SAR) study demonstrated that replacing the thioether bridge (-S-) with an amino linker (-NH-) improved potency by approximately 10-fold, while alterations to the R2 substituent—such as swapping a thiazol-2-yl for a pyrimidine or 1,3,4-thiadiazole—abolished activity entirely [1]. Consequently, a seemingly conservative substitution (e.g., exchanging the N-allyl group for N-isobutyl or replacing the thiazol-2-yl amide with an N-isopropyl or N-(4-chlorophenyl) amide) is not a neutral procurement decision; it can fundamentally alter the compound's enzyme inhibition, binding affinity (KD), predicted BBB permeability, and cellular cytotoxicity profile [1]. These data preclude generic interchangeability and underscore the necessity of selecting the exact compound for reproducibility in Alzheimer's disease target engagement studies.

Head-to-Head Quantitative Evidence for 2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide vs. Closest Analogs


BACE1 Binding Affinity: Target Compound Exhibits Measurable KD, Positioned Within the μM Affinity Range of the Series

The compound demonstrates direct, measurable binding to recombinant human BACE1 via Surface Plasmon Resonance (SPR), yielding a dissociation constant (KD) of 1,430 nM (1.43 μM) [1]. This value places it within the μM-affinity tier of the Yan et al. series, wherein the most optimized lead (compound 41) achieved a KD of 213 nM (0.213 μM) and the initial hit compound (12) served as the baseline for optimization [2]. The compound is therefore an intermediate-affinity binder, suitable as a tool compound for studying the structural determinants of BACE1 recognition prior to the potency gains conferred by subsequent amide bridge and R1 optimizations.

BACE1 Alzheimer's disease Surface Plasmon Resonance

Amide Substituent Differentiation: N-(Thiazol-2-yl) vs. N-Isopropyl Acetamide – Structural Impact on BACE1 Activity

In the Yan et al. series, substituting the R2 amide group from a thiazol-2-yl to alternative heterocycles or aliphatic groups produced dramatic changes in activity. Compound 39, where the pyrimidine ring of compound 12 was replaced by 1,3,4-thiadiazole, resulted in complete loss of BACE1 inhibitory activity [1]. By extension, the N-isopropyl analog (CAS 1207034-75-0, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide), which replaces the planar, hydrogen-bond-capable thiazol-2-yl with a flexible isopropyl group, is expected to exhibit altered binding kinetics and reduced potency based on the established SAR trend that heterocyclic amide substituents capable of π-stacking and H-bonding are critical for BACE1 active-site engagement [1]. Direct comparative IC50 data for the N-isopropyl analog are not reported in the primary literature, constituting a data gap for definitive quantitative comparison.

Structure-Activity Relationship BACE1 Amide substitution

N-Substitution on Imidazole: Allyl vs. Isobutyl – Impact on Physicochemical and Predicted PK Properties

The imidazole N1-substituent influences both molecular topology and lipophilicity, which are key determinants of BBB penetration. The allyl group (target compound) contributes π-electron density, potentially engaging in edge-to-face interactions within the BACE1 S1 pocket, whereas the isobutyl group in the closely related analog 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide introduces greater steric bulk and increased lipophilicity (calculated XLogP3-AA for a related N-allyl bromophenyl imidazole: 5.5) [1]. Within the Yan et al. series, the most BBB-permeable compounds (e.g., compound 41) were classified as 'CNS+' in the PAMPA assay, and increasing molecular weight above 500 Da was associated with reduced permeability [2]. The allyl analog (MW 435.4 g/mol) remains below this threshold, whereas isobutyl substitution would further increase MW and logP, potentially compromising the CNS drug-like profile that makes the series viable for Alzheimer's research.

Drug-like properties Blood-brain barrier Imidazole N-substitution

Cytotoxicity Profile: Low Cellular Toxicity in HEK293 Cells is a Consistent Feature of the Series, Supporting Procurement for Cell-Based Assays

All evaluated compounds in the Yan et al. series, including the structurally related thiazole and imidazole derivatives, were tested for cytotoxicity against HEK293 cells, with nearly all CC50 values exceeding 50 μM, indicating low general cytotoxicity [1]. While direct CC50 data for the target compound is not explicitly tabulated, its structural similarity to compounds 12 (IC50 = 37.4 μM, CC50 > 50 μM) and 41 (IC50 = 4.6 μM, CC50 > 50 μM) supports a favorable selectivity window between BACE1 inhibition and cellular toxicity. This class-wide low cytotoxicity is a critical attribute for researchers planning extended cell-based mechanistic studies or counter-screening against off-targets.

Cytotoxicity HEK293 Safety profiling

Optimal Scientific and Preclinical Research Applications for 2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Based on Quantitative Evidence


BACE1 Biochemical and Biophysical Assay Development

With a confirmed KD of 1,430 nM by SPR [1], this compound is ideally suited as a reference inhibitor for developing and validating BACE1 biochemical assays (FRET-based enzymatic assays, SPR, or ITC). Its intermediate affinity ensures a robust signal window without the rapid saturation or compound depletion issues associated with sub-micromolar inhibitors, making it a practical positive control for high-throughput screening (HTS) assay optimization.

Structure-Activity Relationship (SAR) Probe: Thiazole Amide vs. Imidazole Amide Series

The compound serves as a critical SAR probe at the junction of the thiazole-amide and imidazole-amide sub-series. The Yan et al. study demonstrated that converting the thiazole core to an imidazole core (compounds 40, 41) yielded a 10-fold potency improvement [2]. This compound, bearing a thiazol-2-yl amide on an imidazole core, allows researchers to systematically dissect the contribution of each heterocycle to binding affinity, a question directly relevant to scaffold-hopping strategies in Alzheimer's drug discovery.

Computational Chemistry and Molecular Docking Validation

Guided by the molecular docking studies published by Yan et al., which used Protein PDB ID 3VF3 to rationalize the binding mode of compound 12 and its analogs [2], this compound can be employed to validate in silico docking predictions. Its distinct N-allyl and N-thiazol-2-yl substituents provide unique steric and electronic features for probing the S1 and S2' subsite interactions of the BACE1 active site, making it valuable for computational model refinement.

In Vitro Blood-Brain Barrier Permeability Screening Reference

Given that the Yan et al. series prioritized compounds with predicted CNS permeability (classified via PAMPA-BBB assay as CNS+, CNS±, or CNS−) [2], this compound can be integrated into parallel artificial membrane permeability assay (PAMPA) panels as a reference compound for benchmarking BBB permeability of novel BACE1 inhibitors. Its intermediate molecular weight (435.4 g/mol) and calculated lipophilicity position it at a 'CNS±' boundary, providing a useful comparator for assessing how structural modifications shift permeability classification.

Quote Request

Request a Quote for 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.